molecular formula C9H14O6<br>C9H14O6<br>C3H5(OCOCH3)3 B1683017 Triacetin CAS No. 102-76-1

Triacetin

Cat. No. B1683017
CAS RN: 102-76-1
M. Wt: 218.2 g/mol
InChI Key: URAYPUMNDPQOKB-UHFFFAOYSA-N
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Description

Triacetin, also known as Glycerol Triacetate, is an organic compound with the formula C3H5(OCOCH3)3 . It is classified as a triglyceride, i.e., the triester of glycerol with acetic acid . It is a colorless, viscous, and odorless liquid with a high boiling point and a low melting point . It has a mild, sweet taste in concentrations lower than 500 ppm, but may appear bitter at higher concentrations .


Synthesis Analysis

Triacetin is synthesized by the acetylation of glycerol. The catalytic efficiency of the organic acid salt was investigated for the selective transformation of glycerol into triacetin . The selective separation of di- and tri-acetin from the reaction medium during the acylation was performed through a continuous liquid–liquid extraction in situ technique .


Molecular Structure Analysis

The molecular formula of Triacetin is C9H14O6 . Its average mass is 218.204 Da and its monoisotopic mass is 218.079041 Da .


Chemical Reactions Analysis

Triacetin is an oxygenated fuel additive that can significantly improve viscosity, low-temperature cloud point, and antiknock properties of fuels . The mono-, di-, and tri-acetins have been produced by various catalytic processes using different reaction media through conventional or non-conventional strategies .


Physical And Chemical Properties Analysis

Triacetin is a clear, colorless acetate ester . It has a molecular weight of 218.20 . It is slightly soluble in water but soluble in alcohol and ether . Its flash point is 138 °C .

Scientific Research Applications

Bioadditive in Biodiesel

Triacetin is recognized as a bioadditive in biodiesel, functioning as an anti-knocking agent and improving the performance of biodiesel engines. It can increase motor octane number (MON) and research Octane number (RON), while decreasing the cetane number (CN), leading to better biodiesel performance (Mufrodi, Budiman, & Purwono, 2018).

Military Applications

In military contexts, Triacetin has been used as a binder for combustible material in solid-rocket propellants. It is also a component of cosmetic formulations, recognized as safe by the FDA (Quinn & Ziolkowski, 2015).

Parenteral Nutrition

Triacetin has potential as a parenteral nutrient, having been studied for intravenous administration in dogs, where it was found to undergo intravascular hydrolysis with the majority of resulting acetate being oxidized (Bleiberg, Beers, Persson, & Miles, 1993).

Safety in Cosmetic Formulations

Triacetin functions as a cosmetic biocide, plasticizer, and solvent in cosmetic formulations, affirmed as a generally recognized as safe (GRAS) ingredient by the FDA. It was not found toxic in various animal exposure studies (Fiume, 2003).

Diesel Engine Performance and Emissions

Triacetin's role in diesel engine performance and emissions has been researched. Studies show that it reduces particulate matter, unburned hydrocarbon, and carbon monoxide emissions, with a slight increase in nitric oxide emissions, without deteriorating engine performance (Nabi et al., 2016).

Adsorption Ability

The adsorption ability of Triacetin on activated carbon has been studied, particularly relevant in the cigarette industry for use in filters. The adsorption is influenced by temperature, humidity, and the pore structure of the activated carbon (Li Xi-nan, 2013).

Synthesis Methods

Various methods of synthesizing Triacetin have been explored, including the use of solid catalysts like ion exchange Lewatit for easier product separation (Setyaningsih, Rizkiyaningrum, & Andi, 2017).

Bacteriology Application

Historically, Triacetin has been used in medical bacteriology, particularly for its effectiveness against epidermophytosis when combined with Azochloramid (Lawler, 1942).

Gastric Motility

Research has also investigated the effects of Triacetin on gastric motility, where it was found to delay gastric emptying and inhibit gastric contractile activity (Ohsaka, 2005).

Plasticizing Effect on Starch Ester Film

Triacetin's plasticizing effect on starch ester film has been evaluated, revealing its role in altering the structure and properties of such films (Zhu, Li, Huang, Chen, & Li, 2013).

Biodiesel Additive Research

Studies have shown Triacetin's efficacy as a biodiesel additive, improving performance and combustion characteristics of diesel engines when used with biodiesel blends (Rao & Radhakrishna, 2012).

Cervical Ripening and Induction of Labor

Triacetin has been explored in the medical field for its effects on cervical ripening and induction of labor (Graves, Baskett, Gray, & Luther, 1985).

Optimization of Biodiesel Blends

The optimization of biodiesel blends using Triacetin has been a focus, with studies examining performance and emission characteristics in diesel engines (Panda, Sastry, & Rai, 2018).

Reactive Distillation Process

The reactive distillation process for Triacetin production from glycerol, as a byproduct of biodiesel, has been explored, demonstrating high glycerol conversion rates (Mufrodi, Rochmadi, Sutijan, & Budiman, 2013).

Influence on Cigarette Smoke Components

Triacetin's influence on the delivery of harmful compounds in cigarette smoke has been studied, finding that it affects the levels of certain compounds in the smoke (Sun Xuehui et al., 2010).

Pyrolysis Mechanisms

The thermal decomposition mechanisms of Triacetin have been investigated to understand its potential health hazards when exposed to high temperatures (Laino et al., 2012).

Future Directions

Triacetin has diverse applications in the pharmaceutical, fuel, cosmetic, and food industries . The use of triacetin induces environmental and economic benefits . The plasticizing capabilities of triacetin have been utilized in the synthesis of a biodegradable phospholipid gel system for the dissemination of the cancer drug paclitaxel .

properties

IUPAC Name

2,3-diacetyloxypropyl acetate
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InChI

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3
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InChI Key

URAYPUMNDPQOKB-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC(COC(=O)C)OC(=O)C
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Molecular Formula

C9H14O6, Array
Record name GLYCERYL TRIACETATE
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DSSTOX Substance ID

DTXSID3026691
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Molecular Weight

218.20 g/mol
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Physical Description

Dry Powder; Liquid, Colourless, somewhat oily liquid having a slightly fatty odour, Colorless liquid with a mild fatty odor; [Merck Index] Colorless oily liquid with an odor like petroleum; [MSDSonline], Liquid, COLOURLESS OILY LIQUID., colourless oily liquid with a very slight, ethereal, fruity odour
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Boiling Point

258-259 °C, 258.00 to 260.00 °C. @ 760.00 mm Hg, 258 °C
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Flash Point

280 °F (138 °C) (closed cup), 138 °C c.c.
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Solubility

In water, 52,130 mg/L at 24.5 °C, In water, 58,000 mg/L at 25 °C, Slightly soluble in carbon disulfide; miscible with alcohol, ether, chloroform, Miscible with benzene; very soluble in acetone, For more Solubility (Complete) data for TRIACETIN (6 total), please visit the HSDB record page., 58 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 7 (soluble), moderately soluble in water; soluble in organic solvents, miscible (in ethanol)
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Density

1.1583 g/cu cm at 20 °C, Bulk density: 9.7 lb/gal, Relative density (water = 1): 1.16, 1.154-1.159
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Vapor Density

7.52 (Air = 1), Relative vapor density (air = 1): 7.52
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Vapor Pressure

0.00248 [mmHg], VP: 1 mm Hg at 100 °C, 0.00248 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.33
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Impurities

Triacetin contains trace moisture and acetic acid, ... Commercial triacetin may contain diacetin, as well as monoacetin ...
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Product Name

Triacetin

Color/Form

Colorless liquid, Colorless somewhat oily liquid

CAS RN

102-76-1
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Melting Point

-78 °C, 3 °C
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Synthesis routes and methods I

Procedure details

The procedures described in Example 44 and Example 45 were repeated using total protein from a heat-treated, centrifuged cell extract supernatant from a transformant expressing perhydrolase (SEQ ID NO. 82) from Thermotoga lettingae (KLP18/pSW220, Example 42) or a transformant expressing perhydrolase (SEQ ID NO. 90) from Thermotoga petrophila (KLP18/pSW222, Example 43), except that sodium percarbonate (˜25 wt % H2O2) was substituted for aqueous hydrogen peroxide to produce an initial concentration of either 100 mM or 250 mM hydrogen peroxide. Reactions containing triacetin, sodium percarbonate and heat-treated, centrifuged cell extract supernatant in 50 mM sodium bicarbonate buffer (2 mL total volume, pH 8.1) were run at 24° C. A control reaction for each reaction condition was run to determine the concentration of peracetic acid produced by chemical perhydrolysis of triacetin by hydrogen peroxide in the absence of added extract protein. The concentration of peracetic acid in the reaction mixtures was determined according to the method of Karst et al. described in Example 2. The peracetic acid concentrations produced in 1 min, 5 min and 30 min are listed in Table 31.
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Synthesis routes and methods II

Procedure details

Comments—example 4 shows that from a high ester content glycerin, using butyl acetate as azeotropic agent, methanesulfonic acid as catalyst, in the presence of combined alkalinity and complementing the reaction with acetic anhydride, it is possible to obtain a food grade triacetin.
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Synthesis routes and methods III

Procedure details

An autoclave was charged with defined amounts of materials in a molar ratio of 6 mol of ethylene oxide per 1 mol of concentrated glycerol for cosmetics manufactured by Kao Corporation, and a reaction was carried out at 150° C. using a 1% by mol KOH as a catalyst with applying a given pressure of a reaction pressure of 0.3 MPa until the pressure was at a constant level, and the reaction mixture was then cooled to 80° C. to provide a reaction mixture containing a non-neutralized catalyst. KYOWAAD 600S (manufactured by Kyowa Kagaku Kogyo) was added as an adsorbent of the catalyst to the reaction mixture in an amount 8 times the weight of the catalyst, and subjected to an adsorption treatment at 80° C. for 1 hour in the presence of nitrogen. Further, a liquid mixture after the treatment was filtered with a Büchner funnel (Nutsche) in which a filter paper No. 2 was precoated with Radiolite #900 to remove the adsorbent to provide an ethylene oxide (6 mol) adduct of glycerol (hereinafter referred to as POE(6) glycerol). A four-necked flask was charged with this ethylene oxide adduct of glycerol, the contents were heated to 105° C. while stirring at 300 r/min, and acetic anhydride was added dropwise in a defined amount for about 1 hour, in a ratio of 7.2 mol per mol of the POE(6) glycerol to react. After the dropwise addition, the reaction mixture was aged at 110° C. for 2 hours, and further aged at 120° C. for 1 hour. After aging, unreacted acetic anhydride and a by-product acetic acid were subjected to topping under a reduced pressure, and a treated mixture was further steamed, to provide POE(6) glycerol triacetate. The resulting POE(6) glycerol triacetate had an average molecular weight of 490.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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